molecular formula C8H5ClN2O2 B13033576 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 872355-70-9

6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13033576
CAS No.: 872355-70-9
M. Wt: 196.59 g/mol
InChI Key: UMARDXZOKXJHEB-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 5th position of the pyrrolo[3,2-b]pyridine ring system. It is used in various scientific research fields due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-pyrrolo[3,2-b]pyridine with a carboxylating agent such as carbon dioxide in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps like halogenation, cyclization, and carboxylation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain signaling pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
  • 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Comparison: Compared to these similar compounds, 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the carboxylic acid group at specific positions on the ring system can result in different interactions with molecular targets, making it a valuable compound for targeted research applications .

Properties

CAS No.

872355-70-9

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-4-3-6-5(1-2-10-6)11-7(4)8(12)13/h1-3,10H,(H,12,13)

InChI Key

UMARDXZOKXJHEB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(N=C21)C(=O)O)Cl

Origin of Product

United States

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